molecular formula C11H12N2O B031976 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one CAS No. 86-92-0

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one

Cat. No. B031976
CAS RN: 86-92-0
M. Wt: 188.23 g/mol
InChI Key: IOQOLGUXWSBWHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolone derivatives, including compounds similar to "2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one," typically involves the condensation of hydrazines with β-keto esters or β-diketones in the presence of acid or base catalysts. Variations in the substituents on the pyrazolone ring lead to different derivatives with unique chemical and physical properties (Kees et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazole ring fused with a ketone moiety. X-ray crystallography studies on related compounds reveal the presence of hydrogen bonding and other intermolecular interactions that significantly influence the crystal packing and stability of these molecules. For instance, studies have shown that the crystal structure of pyrazolone derivatives is stabilized by intermolecular hydrogen bonds between NH and C=O groups (Kimura et al., 1983).

Chemical Reactions and Properties

Pyrazolone derivatives undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, due to the reactive nature of their keto and enol forms. These reactions are crucial for the synthesis of complex molecules and for modifications that enhance their biological activities. The presence of a trifluoromethyl group in certain pyrazolone derivatives has been associated with potent antihyperglycemic activity in pharmacological studies, highlighting the significance of functional groups in determining the chemical properties and reactivity of these compounds (Kees et al., 1996).

Physical Properties Analysis

The physical properties of pyrazolone derivatives, such as melting point, solubility, and crystal structure, are influenced by their molecular structures and the nature of substituents on the pyrazole ring. The crystal and molecular structure analysis through X-ray diffraction techniques provides insights into the arrangement of molecules in the solid state and the intermolecular forces at play. These properties are critical for understanding the stability, solubility, and formulation of these compounds for various applications (Kimura et al., 1983).

Chemical Properties Analysis

The chemical properties of "2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one" and its derivatives, including acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the molecule. The keto and enol tautomers of pyrazolone derivatives exhibit distinct reactivity patterns, which are exploited in synthetic chemistry for the construction of complex molecules and in medicinal chemistry for the design of new therapeutic agents (Kees et al., 1996).

Scientific Research Applications

  • Antipyretic and Anti-inflammatory Properties: A derivative of 2,4-dihydro-3H-pyrazol-3-one, MG 18949, exhibits antipyretic activity comparable to ibuprofen and aminopyrine, suggesting potential anti-inflammatory properties (Picciola et al., 1984).

  • Broad Biological Activities: Synthesized compounds of this class show antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, CNS depressive, ulcerogenic, and anthelmintic properties (More et al., 2021).

  • Crystal Structure and Tautomerism: The crystal structure of related pyrazol-3-one derivatives reveals the predominant tautomeric form due to the pyrazol-3-one ring in the solid state (Kimura et al., 1983).

  • Inhibitory Agents in Medical Applications: Pyrazole derivatives like CPMHP-I and CFHMP-II show potential as inhibitory agents against human microsomal prostaglandin E synthase 1 and mycobacterium tuberculosis type II (Thomas et al., 2018).

  • DNA Binding and Antimicrobial Activity: Copper complexes of synthesized pyrazolone ligands intercalate with DNA and demonstrate antimicrobial activity (Jadeja et al., 2012).

  • Synthesis of Indazoles: A new route for synthesizing highly substituted 1H-indazoles using tautomeric pyrazol-3-ones has been developed (Matsugo et al., 1984).

  • Solubility and Thermodynamics: The solubility of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in organic solvents increases with temperature, indicating its potential in various chemical processes (Xie et al., 2016).

  • Antiproliferative Activity: Novel 4-acylpyrazolon-5-ato-dihalotin(IV) compounds exhibit dose-dependent antiproliferative activity against melanoma cell lines (Pettinari et al., 2006).

  • Cytotoxicity and Antibacterial Properties: Synthesized complexes with thiazole moiety show cytotoxic activity against human breast cancer and chronic myelogenous leukemia cells, along with antibacterial properties (Shafeeulla et al., 2017).

Safety And Hazards

The safety data sheet for 3-Methyl-1-phenyl-2-pyrazolin-5-one, a synonym for 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one, indicates that it is harmful if swallowed . It is recommended for use in laboratory chemicals and is advised against for food, drug, pesticide or biocidal product use .

properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQOLGUXWSBWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052588
Record name 3-Methyl-1-p-tolyl-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one

CAS RN

86-92-0
Record name 1-p-Tolyl-3-methyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-methylphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-1-p-tolyl-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-p-tolyl-5-pyrazolone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
Y **e, H Shi, Y Cong, C Du, J Wang, H Zhao - The Journal of Chemical …, 2016 - Elsevier
The solubility of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in twelve organic solvents including methanol, ethanol, n-propanol, isopropanol, ethylbenzene, toluene, n-…
Number of citations: 2 www.sciencedirect.com
RN Jadeja, JR Shah, E Suresh, P Paul - Polyhedron, 2004 - Elsevier
A series of novel bidentate ligands have been synthesized by the condensation of 4-acetyl-2,4-dihydro-5-methyl-2-(4′-methylphenyl)-3H-pyrazol-3-one and various aromatic amines. …
Number of citations: 85 www.sciencedirect.com
F Akbari, K Didehban, M Farhang - European Journal of Pharmaceutical …, 2020 - Elsevier
A new semi-theoretical equation is suggested for correlation of solid-liquid solubility data with temperature. The (solid + liquid) equilibrium for Terephthaldialdehyde, 4-Nitro-o-…
Number of citations: 3 www.sciencedirect.com
RN Jadeja, JR Shah - Polyhedron, 2007 - Elsevier
A series of novel bidentate pyrazolone based Schiff base ligands were synthesized by interaction of 4-benzoyl-3-methyl-1-(4′-methylphenyl)-2-pyrazolin-5-one with various aromatic …
Number of citations: 57 www.sciencedirect.com
WE Acree Jr - Journal of Molecular Liquids, 2020 - Elsevier
A polemic is given regarding the thermodynamic properties reported in the published paper. The authors' calculated infinite dilution activity coefficients and infinite dilution partial molar …
Number of citations: 1 www.sciencedirect.com

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